4-(Trifluorométhyl)phényl isocyanate

Vue d'ensemble

Description

Applications De Recherche Scientifique

BI-201335 has been extensively studied for its antiviral properties. Its primary application is in the treatment of chronic hepatitis C virus infection. The compound works by inhibiting the NS3/4A protease, which is essential for the replication of the virus . Additionally, BI-201335 has been used in combination with other antiviral agents, such as pegylated interferon alfa-2a and ribavirin, to enhance its efficacy .

Mécanisme D'action

Target of Action

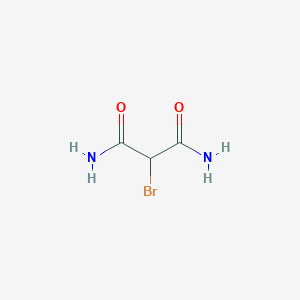

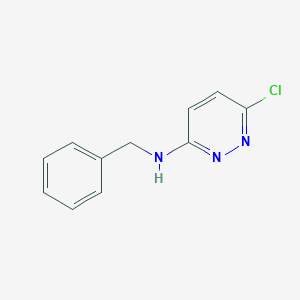

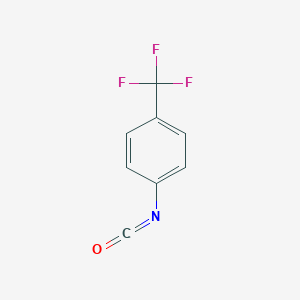

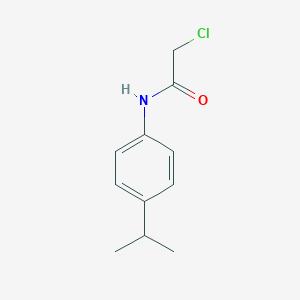

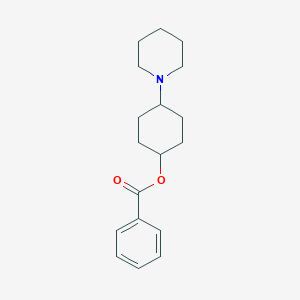

4-(Trifluoromethyl)phenyl isocyanate is a chemical compound used in the synthesis of various chemosensors . The primary targets of this compound are specific molecules within these chemosensors, where it contributes to the formation of fluorescent photoinduced electron transfer (PET) chemosensors and amidourea-based sensors for anions .

Mode of Action

The compound interacts with its targets through a process of chemical synthesis. It forms bonds with other molecules, leading to changes in their structure and function. This interaction results in the creation of new compounds, such as fluorescent photoinduced electron transfer (PET) chemosensors .

Biochemical Pathways

It is known that the compound plays a crucial role in the formation of fluorescent photoinduced electron transfer (pet) chemosensors and amidourea-based sensors for anions .

Result of Action

The action of 4-(Trifluoromethyl)phenyl isocyanate results in the synthesis of new compounds, such as fluorescent photoinduced electron transfer (PET) chemosensors and amidourea-based sensors for anions . These compounds have unique properties that allow them to interact with anions in a specific way, leading to changes in fluorescence or color that can be measured and analyzed.

Action Environment

The action, efficacy, and stability of 4-(Trifluoromethyl)phenyl isocyanate are influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, the compound is typically stored at a temperature of 2-8°C to maintain its stability . Furthermore, the conditions under which the compound is used for synthesis, such as the solvent used and the reaction temperature, can significantly impact its reactivity and the efficacy of the resulting chemosensors .

Analyse Biochimique

Biochemical Properties

It is known that isocyanates can react with a variety of biomolecules, including proteins and enzymes, through a process called carbamylation . This can alter the function of these biomolecules and potentially disrupt biochemical reactions.

Cellular Effects

They can also cause inflammation and oxidative stress, which can disrupt cellular processes and lead to damage .

Molecular Mechanism

It is known that isocyanates can react with proteins and other biomolecules, altering their structure and function . This can lead to changes in gene expression and enzyme activity, potentially disrupting normal cellular processes .

Temporal Effects in Laboratory Settings

It is known that isocyanates can cause long-term effects on cellular function, potentially leading to cell death and tissue damage .

Metabolic Pathways

It is known that isocyanates can be metabolized by the body, potentially leading to the formation of toxic metabolites .

Transport and Distribution

It is known that isocyanates can diffuse across cell membranes and distribute throughout the body .

Subcellular Localization

It is known that isocyanates can react with proteins and other biomolecules, potentially altering their localization within the cell .

Méthodes De Préparation

BI-201335 est synthétisé par une série de réactions chimiques impliquant la formation d'une structure peptidomimétique. La voie de synthèse comprend l'incorporation d'un acide carboxylique C-terminal unique et une substitution bromo-quinoléine sur son résidu proline . Les méthodes de production industrielle impliquent l'optimisation de ces voies de synthèse pour garantir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

BI-201335 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels au sein de la molécule.

Substitution : La partie bromo-quinoléine permet des réactions de substitution, qui peuvent être utilisées pour créer des analogues du composé

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé original avec des groupes fonctionnels modifiés .

Applications de la recherche scientifique

BI-201335 a été largement étudié pour ses propriétés antivirales. Sa principale application est le traitement de l'infection chronique par le virus de l'hépatite C. Le composé agit en inhibant la protéase NS3/4A, qui est essentielle à la réplication du virus . De plus, BI-201335 a été utilisé en association avec d'autres agents antiviraux, tels que l'interféron alfa-2a pégylé et la ribavirine, pour améliorer son efficacité .

Mécanisme d'action

BI-201335 exerce ses effets en se liant au site actif de la protéase NS3/4A, empêchant ainsi le clivage protéolytique de la polyprotéine virale. Cette inhibition perturbe le cycle de réplication du virus de l'hépatite C, entraînant une réduction de la charge virale . Les cibles moléculaires impliquées dans ce mécanisme comprennent la triade catalytique de la protéase NS3/4A, qui est essentielle à son activité enzymatique .

Comparaison Avec Des Composés Similaires

BI-201335 est unique en raison de ses caractéristiques de liaison spécifiques et de la présence d'une partie bromo-quinoléine. Des composés similaires comprennent d'autres inhibiteurs de la protéase NS3/4A tels que le télaprévir et le bocéprévir . Comparé à ces composés, BI-201335 a montré une puissance plus élevée et un profil pharmacocinétique plus favorable .

Références

Propriétés

IUPAC Name |

1-isocyanato-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTWVDCKDWZCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935067 | |

| Record name | 1-Isocyanato-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1548-13-6 | |

| Record name | 4-(Trifluoromethyl)phenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1548-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha,alpha-Trifluoro-p-tolyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001548136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isocyanato-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-p-tolyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the electron-withdrawing nature of the trifluoromethyl group in 4-(trifluoromethyl)phenyl isocyanate influence its reactivity and the thermal latency of the resulting urea initiator?

A1: 4-(Trifluoromethyl)phenyl isocyanate reacts with 4-aminopyridine to form an N-aryl-N′-pyridyl urea. The trifluoromethyl group, being strongly electron-withdrawing, reduces the electron density on the aromatic ring of the isocyanate. This reduced electron density affects the urea's ability to initiate the ring-opening polymerization of diglycidyl ether of bisphenol A (DGEBA). The research demonstrates that a higher electron-withdrawing ability of the substituent on the aryl group correlates with a higher peak temperature for the exothermic polymerization reaction observed in DSC analysis []. Therefore, the presence of the trifluoromethyl group in 4-(trifluoromethyl)phenyl isocyanate contributes to a higher thermal latency of the resulting urea initiator compared to ureas synthesized with less electron-withdrawing substituents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S)-2-phenylcyclopropyl]benzene](/img/structure/B75713.png)